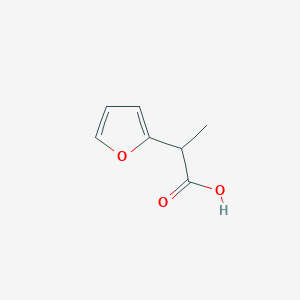

2-(Furan-2-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-(Furan-2-yl)propanoic acid can be synthesized through several methods. One common approach involves the condensation of furan-2-carbaldehyde (furfural) with malonic acid, followed by decarboxylation. The reaction typically proceeds under acidic conditions, often using hydrochloric acid as a catalyst . Another method involves the esterification of furan-2-carboxylic acid with ethanol, followed by hydrolysis to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Furan-2-yl)propanoic acid undergoes various chemical reactions, including:

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed:

Oxidation: Furan-2-carboxylic acid.

Reduction: 2-(Furan-2-yl)propanol.

Substitution: Halogenated or nitrated furan derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Furan-2-yl)propanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Furan-2-yl)propanoic acid varies depending on its application. In antimicrobial studies, the compound is believed to exert its effects by disrupting the cell membrane integrity of microorganisms, leading to cell lysis and death . The furan ring’s electrophilic nature allows it to interact with various biological targets, including enzymes and receptors, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Furan-2-carboxylic acid: Similar in structure but lacks the propanoic acid side chain.

2-(Thiophen-2-yl)propanoic acid: Contains a sulfur atom in place of the oxygen in the furan ring.

2-(Pyridin-2-yl)propanoic acid: Contains a nitrogen atom in place of the oxygen in the furan ring.

Uniqueness: 2-(Furan-2-yl)propanoic acid is unique due to its specific combination of the furan ring and the propanoic acid side chain, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various synthetic and research applications .

Biologische Aktivität

2-(Furan-2-yl)propanoic acid, also known as furan-2-yl propanoic acid, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a furan ring, which is known to enhance the compound's reactivity and biological activity. The presence of the furan moiety contributes to various interactions within biological systems, influencing its pharmacodynamics and pharmacokinetics.

Biological Activities

1. Antimicrobial Activity:

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from this scaffold showed effective inhibition against Escherichia coli, Staphylococcus aureus, and Candida albicans at concentrations as low as 64 µg/mL . The mechanism of action involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 64 µg/mL |

| Staphylococcus aureus | 64 µg/mL |

| Candida albicans | 64 µg/mL |

2. Antioxidant Properties:

The furan ring in this compound contributes to its antioxidant capabilities, allowing it to scavenge free radicals effectively. This property suggests potential protective effects against oxidative stress-related diseases .

3. Anti-inflammatory Effects:

Compounds derived from furan derivatives have been studied for their anti-inflammatory properties. Some studies indicate that they may act as selective COX-2 inhibitors, providing a therapeutic avenue for inflammatory conditions .

The biological activities of this compound can be attributed to several mechanisms:

- Neurotransmitter Modulation: Certain derivatives may function as neurotransmitter modulators in the central nervous system, potentially affecting mood and cognitive functions .

- Anticoagulant Effects: Preliminary research indicates that this compound might influence coagulation pathways, although further studies are required to confirm these findings .

Case Studies

Study on Antimicrobial Activity:

A study published in 2022 explored the synthesis and biological evaluation of various furan derivatives, including this compound. The results indicated robust antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics from this class of compounds .

In Vivo Anti-inflammatory Study:

In an animal model of inflammation induced by carrageenan, derivatives of furan demonstrated significant reductions in swelling and pain compared to control groups. This supports the hypothesis that furan-based compounds can serve as effective anti-inflammatory agents .

Eigenschaften

IUPAC Name |

2-(furan-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-5(7(8)9)6-3-2-4-10-6/h2-5H,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECIZLOZHLQXAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.